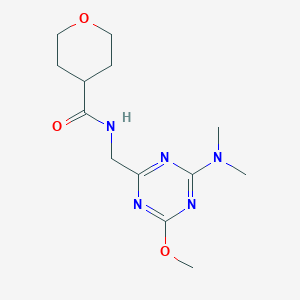

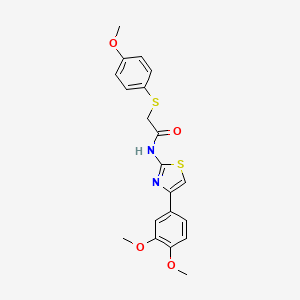

![molecular formula C8H18N4S B2398846 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione CAS No. 304700-48-9](/img/structure/B2398846.png)

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione” is a chemical compound with the CAS Number: 304700-48-9 . It has a molecular weight of 202.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3, (H2,9,10,13) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures are known to react with carboxyl and amine groups .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 286.9±50.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.4 cm^3 .Scientific Research Applications

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various heterocycles and polymers materials. It is also used in biochemistry as a ligand for metal ions and as a catalyst for enzymatic reactions. In materials science, this compound is used in the synthesis of nano-materials, polymers, and functionalized surfaces.

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is largely dependent on its application. In organic synthesis, this compound acts as a nucleophilic reagent and is used to form carbon-nitrogen and carbon-sulfur bonds. In biochemistry, this compound acts as a ligand for metal ions, binding to them and activating them for enzymatic reactions. In materials science, this compound is used as a functionalizing agent to modify surfaces and form polymers.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the growth of certain cancer cells and to reduce the levels of certain inflammatory cytokines. In vivo studies have shown that this compound can reduce the levels of certain pro-inflammatory cytokines and can reduce the severity of certain autoimmune diseases.

Advantages and Limitations for Lab Experiments

The use of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione in laboratory experiments has several advantages. This compound is a colorless, odorless, and volatile compound that is soluble in water and organic solvents, making it easy to use and store. It is also relatively inexpensive and has a high yield in its synthesis. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture, leading to the formation of side products. It is also a highly toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the research and development of 5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione. These include further studies on its biochemical and physiological effects, the development of new synthetic methods for its synthesis, and the development of new applications for its use in materials science, biochemistry, and organic synthesis. Additionally, further research could be conducted to develop new methods for the safe handling and storage of this compound in laboratory experiments.

Synthesis Methods

5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione is synthesized by the reaction of 3-dimethylaminopropionic acid (DMAPA) and 1,3,5-triazinane-2-thione (TT). The reaction is catalyzed by a base such as sodium hydroxide (NaOH) and is typically performed in an aqueous solution. The reaction is exothermic and proceeds with a yield of approximately 80%. The product is then isolated by precipitation, filtration, and washing.

properties

IUPAC Name |

5-[3-(dimethylamino)propyl]-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4S/c1-11(2)4-3-5-12-6-9-8(13)10-7-12/h3-7H2,1-2H3,(H2,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXHKEFNJGYORS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CNC(=S)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

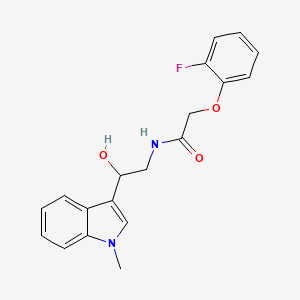

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

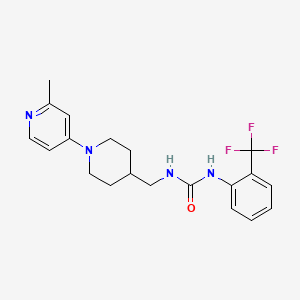

![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)

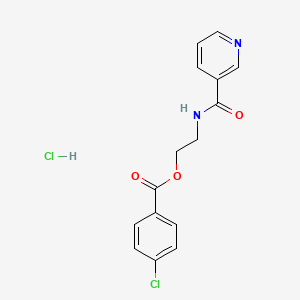

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)